Cas no 53714-66-2 ([1,1'-Biphenyl]-4-ol,2',3'-dichloro-)
[1,1'-Biphenyl]-4-ol,2',3'-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-ol,2',3'-dichloro-
- 4-(2,3-dichlorophenyl)phenol
- 2',3'-Dichloro-[1,1'-biphenyl]-4-ol
- UTOHHFUBWXQVRN-UHFFFAOYSA-N
- E97801
- 4'-Hydroxy-2,3-dichlorobiphenyl
- BS-32531
- AKOS017565960
- 53714-66-2
- MFCD11932358
- SCHEMBL1513559
- DTXSID20968471
- 1,1'-Biphenyl-4-ol, 2',3'-dichloro
- 2',3'-Dichloro[1,1'-biphenyl]-4-ol
-
- MDL: MFCD11932358
- Inchi: 1S/C12H8Cl2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H
- InChI Key: UTOHHFUBWXQVRN-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C=CC(=CC=1)O)Cl
Computed Properties
- Exact Mass: 237.99534
- Monoisotopic Mass: 237.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
[1,1'-Biphenyl]-4-ol,2',3'-dichloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318921-250 mg |
4-(2,3-Dichlorophenyl)phenol; 95% |
53714-66-2 | 250mg |
€212.00 | 2023-04-26 | ||
| abcr | AB318921-1 g |
4-(2,3-Dichlorophenyl)phenol; 95% |
53714-66-2 | 1g |
€382.00 | 2023-04-26 | ||
| abcr | AB318921-250mg |
4-(2,3-Dichlorophenyl)phenol, 95%; . |
53714-66-2 | 95% | 250mg |
€212.00 | 2025-04-18 | |
| abcr | AB318921-1g |
4-(2,3-Dichlorophenyl)phenol, 95%; . |
53714-66-2 | 95% | 1g |
€382.00 | 2025-04-18 | |
| A2B Chem LLC | AI52028-250mg |
4-(2,3-Dichlorophenyl)phenol |
53714-66-2 | 95% | 250mg |
$120.00 | 2024-04-19 | |
| A2B Chem LLC | AI52028-500mg |
4-(2,3-Dichlorophenyl)phenol |
53714-66-2 | 97% | 500mg |
$172.00 | 2023-12-30 | |
| A2B Chem LLC | AI52028-1g |
4-(2,3-Dichlorophenyl)phenol |
53714-66-2 | 95% | 1g |
$228.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737657-1g |
2',3'-Dichloro-[1,1'-biphenyl]-4-ol |
53714-66-2 | 98% | 1g |
¥1743.00 | 2024-05-09 | |
| A2B Chem LLC | AI52028-5g |
4-(2,3-Dichlorophenyl)phenol |
53714-66-2 | 95% | 5g |
$880.00 | 2024-04-19 |
[1,1'-Biphenyl]-4-ol,2',3'-dichloro- Suppliers
[1,1'-Biphenyl]-4-ol,2',3'-dichloro- Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on [1,1'-Biphenyl]-4-ol,2',3'-dichloro-
Professional Introduction to [1,1'-Biphenyl]-4-ol,2',3'-dichloro (CAS No. 53714-66-2)
[1,1'-Biphenyl]-4-ol,2',3'-dichloro (CAS No. 53714-66-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, featuring a biphenyl core substituted with hydroxyl and chloro groups at specific positions, exhibits intriguing chemical behavior that makes it a valuable candidate for further exploration.
The molecular structure of [1,1'-Biphenyl]-4-ol,2',3'-dichloro consists of two benzene rings connected by a single bond, with hydroxyl (-OH) and chloro (-Cl) groups strategically placed at the 4th position of one ring and the 2',3' positions of the other. This arrangement imparts distinct electronic and steric properties to the molecule, making it suitable for various synthetic transformations and functional applications. The presence of both polar hydroxyl and non-polar chloro groups allows for diverse interactions with other molecules, enhancing its utility in medicinal chemistry and material science.
In recent years, the study of biphenyl derivatives has seen considerable progress, particularly in the development of novel pharmaceutical agents. The [1,1'-Biphenyl]-4-ol,2',3'-dichloro compound has been investigated for its potential role in synthesizing biologically active molecules. Researchers have leveraged its structural framework to develop intermediates for drugs targeting various therapeutic areas, including oncology and central nervous system disorders. The chlorine atoms at the 2',3' positions provide handles for further functionalization, enabling the creation of more complex structures with tailored biological activities.
One of the most compelling aspects of [1,1'-Biphenyl]-4-ol,2',3'-dichloro is its role in the synthesis of photoactive compounds. The biphenyl core is known to enhance photophysical properties when incorporated into molecular systems. This characteristic has been exploited in the development of organic semiconductors and light-emitting diodes (OLEDs). The hydroxyl group can also participate in hydrogen bonding interactions, which are crucial for stabilizing molecular assemblies and improving device performance. These features make it an attractive building block for advanced materials.
Recent advancements in computational chemistry have further illuminated the potential of [1,1'-Biphenyl]-4-ol,2',3'-dichloro. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on the environment, which could influence its reactivity and interaction with biological targets. These insights have guided experimental efforts to optimize synthetic routes and improve yields. Additionally, computational methods have been used to predict the compound's metabolic stability and potential side effects, aiding in the design of safer pharmaceuticals.
The pharmaceutical industry has shown particular interest in biphenyl derivatives due to their structural versatility and biological relevance. [1,1'-Biphenyl]-4-ol,2',3'-dichloro serves as a key intermediate in the synthesis of kinase inhibitors, which are widely used to treat cancers by inhibiting aberrant signaling pathways. The chlorine substituents facilitate cross-coupling reactions commonly employed in drug synthesis, while the hydroxyl group can be further modified to enhance binding affinity to target proteins. Such modifications are critical for improving drug efficacy and minimizing off-target effects.
Another area where [1,1'-Biphenyl]-4-ol,2',3'-dichloro has demonstrated promise is in the development of antimicrobial agents. The unique combination of hydroxyl and chloro groups allows this compound to disrupt bacterial cell membranes or interfere with essential metabolic processes. Preliminary studies have shown that derivatives of this molecule exhibit potent activity against resistant strains of bacteria. This finding underscores the importance of exploring novel scaffolds like [1,1'-Biphenyl]-4-ol,2',3'-dichloro for combating antibiotic resistance.
The synthesis of [1,1'-Biphenyl]-4-ol,2',3'-dichloro involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available biphenyl precursors, functionalization at specific positions can be achieved through a series of reactions including halogenation followed by selective substitution or reduction. These synthetic strategies have been refined over time to maximize yield and purity while minimizing side reactions. Advances in green chemistry principles have also been applied to develop more sustainable methods for producing this compound.
The analytical characterization of [1,1'-Biphenyl]-4-ol,2',3'-dichloro is another critical aspect that has been extensively studied. Techniques such as nuclear magnetic resonance (NMR) spectroscopy provide detailed information about the molecular structure and dynamics. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy while infrared (IR) spectroscopy helps identify functional groups present in the molecule. These analytical tools are essential for ensuring the identity and purity of [1,1'-Biphenyl]-4-ol, facilitating its use in both research and industrial applications.
The future prospects for [1,1'-Biphenyl]-4-ol, particularly derivatives like [1,,' - Biphenyl] - 4 - ol, 2' , 3' - dichloro, are promising as new methodologies continue to emerge in chemical biology and drug discovery. The integration of machine learning algorithms with experimental data has enabled more rapid identification of promising candidates from large chemical libraries containing this type of scaffold. Such innovations are likely to accelerate the development pipeline for new therapeutics derived from biphenyl-based compounds.
53714-66-2 ([1,1'-Biphenyl]-4-ol,2',3'-dichloro-) Related Products
- 53905-28-5([1,1'-Biphenyl]-4-ol,2',5'-dichloro-)
- 67651-34-7(4-HYDROXY-2',3',4',5'-TETRACHLOROBIPHENYL)
- 14962-32-4([1,1'-Biphenyl]-4-ol,2',3',5',6'-tetrachloro-)
- 150304-10-2([1,1'-Biphenyl]-4-ol,2,2',3',4',6'-pentachloro-)
- 14962-33-5([1,1'-Biphenyl]-3-ol,2',3'-dichloro-)
- 150304-11-3([1,1'-Biphenyl]-4-ol,2,2',3',5',6'-pentachloro-)
- 67651-37-0(3-HYDROXY-2',3',4',5'-TETRACHLOROBIPHENYL)
- 194548-52-2(4-(2-Chloro-4-methylphenyl)phenol)
- 666747-73-5(3-Chloro-5-(2,3-dichlorophenyl)phenol)
- 1261960-67-1(5-(2,3-Dichlorophenyl)-3-methylphenol)